

Thermodynamic Properties of Cycloheptene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cycloheptene

Cat. No.: B7800759

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **cycloheptene** (C_7H_{12}), a seven-membered cycloalkene of significant interest in organic synthesis and materials science. This document compiles and presents key thermodynamic data, including heat capacity, enthalpy, entropy, Gibbs free energy, and vapor pressure, in a structured format for easy reference and comparison. Furthermore, it outlines the general experimental protocols employed for the determination of these properties and includes a visualization of the conformational interconversion pathway of the **cycloheptene** ring, a critical aspect of its reactivity and physical behavior. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require accurate thermodynamic data for modeling, process design, and theoretical studies involving **cycloheptene**.

Introduction

Cycloheptene is a colorless, oily liquid with the chemical formula C_7H_{12} . As a cyclic olefin, its chemical and physical properties are of considerable interest in various fields, including polymer chemistry, the synthesis of pharmaceuticals, and as a ligand in organometallic chemistry. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, designing and optimizing industrial processes, and for

computational modeling of molecular systems. This guide consolidates available experimental and critically evaluated data on the thermodynamic properties of **cycloheptene**.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of **cycloheptene**. The data has been compiled from various sources, including the National Institute of Standards and Technology (NIST) WebBook and other peer-reviewed publications.

Table 1: General Physical and Thermodynamic Properties

Property	Value	Units
Molecular Weight	96.1702	g/mol
Normal Boiling Point	115.2 °C (388.35 K)	
Vapor Pressure (at 25 °C)	19.7	mmHg
Enthalpy of Vaporization (at 298.15 K)	36.8 ± 0.2	kJ/mol
Enthalpy of Fusion	1.0	kJ/mol
Triple Point Temperature	217.81	K

Table 2: Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)

Phase	$\Delta_f H^\circ$ (at 298.15 K)	Units
Liquid	-46.2 ± 1.7	kJ/mol
Gas	-9.4 ± 1.7	kJ/mol

Table 3: Standard Molar Heat Capacity (C_p°)

Phase	Cp° (at 298.15 K)	Units
Liquid	185.9 ± 1.0	J/(mol·K)
Gas	124.1 ± 4.5	J/(mol·K)

Table 4: Standard Molar Entropy (S°)

Phase	S° (at 298.15 K)	Units
Liquid	247.3 ± 1.3	J/(mol·K)
Gas	344.9 ± 4.6	J/(mol·K)

Table 5: Phase Transition Properties

Transition	Temperature (K)	Enthalpy of Transition (kJ/mol)	Entropy of Transition (J/(mol·K))
Crystal II → Crystal I	154	5.28	34.3
Crystal I → Liquid	210	0.71	3.4
Melting Point	217	1.0	4.5

Note: **Cycloheptene** exhibits complex solid-phase behavior with multiple crystal forms.[\[1\]](#)

Table 6: Reaction Thermochemistry

Reaction	Enthalpy of Reaction (ΔrH°)	Conditions
Hydrogenation to Cycloheptane	-110	kJ/mol

Experimental Protocols

The determination of the thermodynamic properties of **cycloheptene** involves a variety of precise experimental techniques. While detailed, step-by-step protocols from the original cited literature are not fully accessible, this section outlines the general methodologies employed for such measurements.

Calorimetry

Calorimetry is the primary technique for measuring heat changes associated with chemical and physical processes.

- **Adiabatic Calorimetry for Heat Capacity:** The heat capacity of **cycloheptene** in its condensed phases (solid and liquid) is typically determined using an adiabatic calorimeter.
 - **Apparatus:** The core of the apparatus is a sample cell containing the **cycloheptene**, surrounded by an adiabatic shield. The temperature of the shield is meticulously controlled to match the temperature of the sample cell, thereby minimizing heat exchange with the surroundings. A known quantity of electrical energy is supplied to a heater within the sample cell, and the resulting temperature increase is precisely measured.
 - **Procedure:**
 - A known mass of purified **cycloheptene** is sealed in the sample cell.
 - The cell is cooled to the starting temperature (often near liquid nitrogen temperatures).
 - A series of measurements are made by introducing a known amount of electrical energy (Q) to the sample and measuring the corresponding temperature rise (ΔT).
 - The heat capacity (C_p) is calculated using the formula: $C_p = Q / \Delta T$, after correcting for the heat capacity of the empty calorimeter.
 - This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.
- **Combustion Calorimetry for Enthalpy of Formation:** The standard enthalpy of formation is often derived from the enthalpy of combustion, measured using a bomb calorimeter.

- Apparatus: A bomb calorimeter consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container.
- Procedure:
 - A weighed sample of liquid **cycloheptene** is placed in a crucible inside the bomb.
 - The bomb is sealed and pressurized with excess pure oxygen.
 - The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.
 - The sample is ignited by passing an electrical current through a fuse wire.
 - The complete combustion of **cycloheptene** releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
 - The maximum temperature is recorded, and the heat of combustion is calculated based on the temperature change and the previously determined heat capacity of the calorimeter.
 - The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of **cycloheptene**.
- Differential Scanning Calorimetry (DSC) for Phase Transitions: DSC is employed to study the thermal transitions of **cycloheptene**, such as melting and solid-solid phase transitions.^[1]
 - Apparatus: A DSC instrument measures the difference in heat flow between a sample pan containing **cycloheptene** and an empty reference pan as they are subjected to a controlled temperature program.
 - Procedure:
 - A small, accurately weighed sample of **cycloheptene** is hermetically sealed in an aluminum pan.
 - An empty sealed pan is used as a reference.

- The sample and reference pans are placed in the DSC cell.
- The cell is heated or cooled at a constant rate.
- The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
- Endothermic events (like melting) or exothermic events are observed as peaks in the DSC thermogram. The temperature of the transition is determined from the onset or peak of the transition, and the enthalpy of the transition is calculated from the area of the peak.

Vapor Pressure Measurement

The vapor pressure of **cycloheptene** can be determined by various methods, such as the static or dynamic method, or by effusion. A common approach involves measuring the boiling point at different applied pressures.

- Procedure (Boiling Point Method):
 - A sample of **cycloheptene** is placed in a container connected to a pressure control system and a manometer.
 - The pressure in the system is set to a specific value below atmospheric pressure.
 - The sample is heated, and the temperature at which it boils is recorded.
 - This procedure is repeated for a range of pressures.
 - The vapor pressure data as a function of temperature can then be fitted to an equation such as the Antoine equation to allow for interpolation and extrapolation.

Hydrogenation Calorimetry

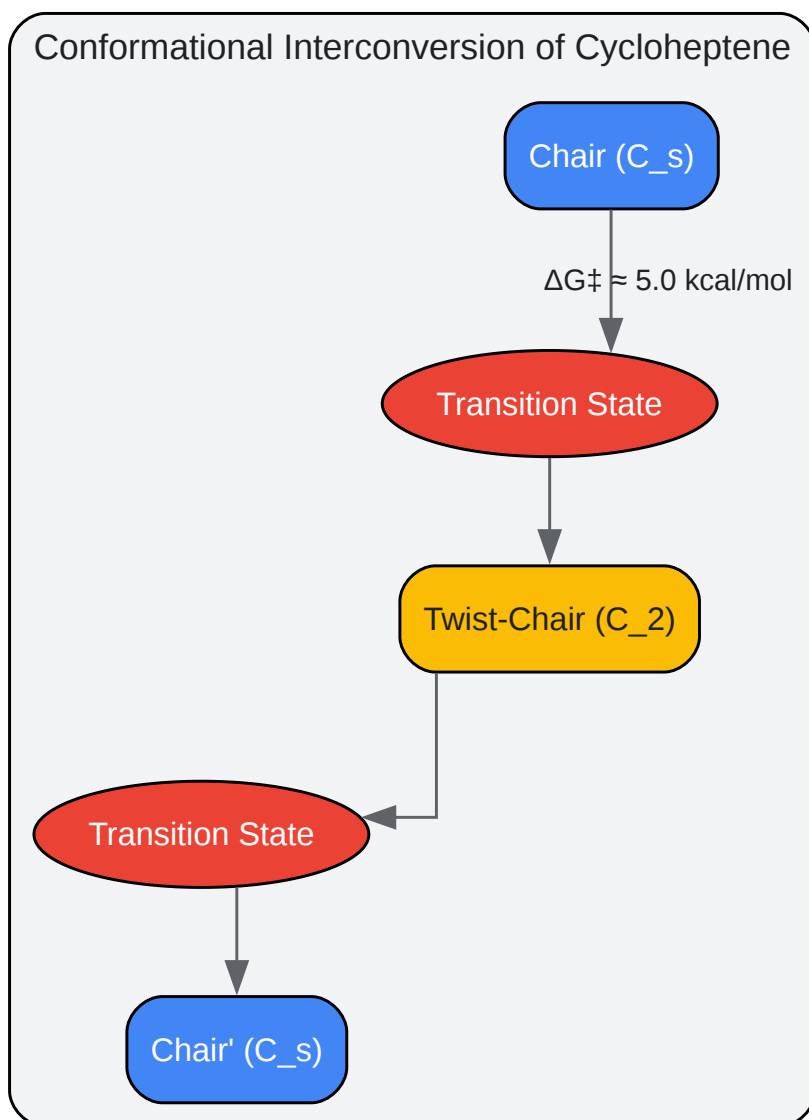
The enthalpy of hydrogenation is determined by measuring the heat evolved when **cycloheptene** reacts with hydrogen gas in the presence of a catalyst.

- Procedure:

- A known amount of **cycloheptene** is dissolved in a suitable solvent in a reaction calorimeter.
- A catalyst (e.g., platinum oxide) is added.
- The system is allowed to reach thermal equilibrium.
- A known amount of hydrogen gas is introduced, and the temperature change during the hydrogenation reaction is measured.
- The enthalpy of hydrogenation is calculated from the heat evolved and the moles of **cycloheptene** reacted.

Conformational Analysis of Cycloheptene

Unlike the rigid planar structure of smaller cycloalkenes, the seven-membered ring of **cycloheptene** is flexible and exists in various conformations. The most stable conformation is the chair form. The interconversion between different chair conformations, known as ring-flipping, proceeds through higher-energy intermediates, such as the twist-chair and boat conformations. Understanding this conformational landscape is essential for predicting the molecule's reactivity. The following diagram illustrates the simplified energetic pathway for the interconversion of the chair conformation of **cycloheptene**.



Low

High

[Click to download full resolution via product page](#)

Caption: Conformational interconversion pathway of **cycloheptene**.

Conclusion

This technical guide provides a consolidated source of thermodynamic data for **cycloheptene**, essential for a wide range of scientific and industrial applications. The tabulated data, coupled with descriptions of general experimental methodologies and an illustration of its conformational dynamics, offers a robust foundation for researchers and professionals. Accurate thermodynamic properties are indispensable for the advancement of chemical process design, reaction modeling, and the development of new materials and pharmaceuticals where **cycloheptene** and its derivatives play a role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]
- To cite this document: BenchChem. [Thermodynamic Properties of Cycloheptene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800759#thermodynamic-properties-of-cycloheptene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com